(r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
CAS No.: 101555-60-6
VCID: VC21541466
Molecular Formula: C11H19NO4
Molecular Weight: 229,27 g/mole
* For research use only. Not for human or veterinary use.

Description |
(R)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, also known as Boc-D-beta-homoproline, is a chemical compound with significant applications in organic synthesis and pharmaceutical research. This compound is a protected form of beta-homoproline, where the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. The Boc group is widely used in peptide synthesis due to its ease of removal under acidic conditions. Hazard Information
SynthesisThe synthesis of (R)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid typically involves the protection of the amine group in beta-homoproline with a tert-butoxycarbonyl group. This step is crucial for preventing unwanted reactions during peptide synthesis. ApplicationsThis compound is primarily used as an intermediate in the synthesis of peptides and pharmaceuticals. The Boc protecting group allows for selective deprotection under acidic conditions, making it a versatile tool in organic synthesis. Research FindingsRecent research has focused on the use of protected amino acids like (R)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid in solid-phase peptide synthesis. The ability to easily remove the Boc group under mild conditions makes it an ideal choice for synthesizing complex peptides. Suppliers and AvailabilityThe compound is available from several suppliers, including Apollo Scientific, Synthonix Corporation, and VWR. It is typically shipped from various locations worldwide, including the US, China, and Europe. Table: Suppliers and Product Information
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CAS No. | 101555-60-6 | ||||||||||||||||||||
Product Name | (r)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | ||||||||||||||||||||
Molecular Formula | C11H19NO4 | ||||||||||||||||||||
Molecular Weight | 229,27 g/mole | ||||||||||||||||||||
IUPAC Name | 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | ||||||||||||||||||||
Standard InChIKey | GDWKIRLZWQQMIE-MRVPVSSYSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)O | ||||||||||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCCC1CC(=O)O | ||||||||||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CC(=O)O | ||||||||||||||||||||
PubChem Compound | 688606 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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